molecular formula C16H23N7 B2373805 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine CAS No. 2415555-26-7

4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

Cat. No.: B2373805
CAS No.: 2415555-26-7
M. Wt: 313.409
InChI Key: GFDZKNTWQNXLIN-UHFFFAOYSA-N
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Description

4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with ethylpyrimidinyl and dimethylpyrimidinyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and efficiency. The use of solid-phase synthesis and photocatalytic methods can also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels and enhancing cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

IUPAC Name

4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-4-13-11-15(19-12-18-13)23-9-7-22(8-10-23)14-5-6-17-16(20-14)21(2)3/h5-6,11-12H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDZKNTWQNXLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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